molecular formula C11H15NO2 B2575587 n-Tert-butyl-2-hydroxybenzamide CAS No. 149451-71-8

n-Tert-butyl-2-hydroxybenzamide

Cat. No.: B2575587
CAS No.: 149451-71-8
M. Wt: 193.246
InChI Key: VLKWLCAFNMVMNL-UHFFFAOYSA-N
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Description

n-Tert-butyl-2-hydroxybenzamide: is a chemical compound with the molecular formula C11H15NO2 and a molecular weight of 193.25 g/mol . It is known for its applications in various fields of scientific research and industry. The compound is characterized by the presence of a tert-butyl group attached to the nitrogen atom and a hydroxyl group attached to the benzene ring, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Ritter Reaction: One of the common methods for synthesizing n-tert-butyl-2-hydroxybenzamide involves the Ritter reaction.

    Oxalic Acid Dihydrate Method: Another efficient method involves the use of oxalic acid dihydrate in solvent-free conditions.

Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using the Ritter reaction or oxalic acid dihydrate method. These methods are preferred due to their efficiency, cost-effectiveness, and scalability.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: n-Tert-butyl-2-hydroxybenzamide can undergo oxidation reactions to form various oxidized products. Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride to form corresponding amines.

    Substitution: Substitution reactions involving this compound can occur at the hydroxyl group or the benzene ring. Common reagents include halogens and alkylating agents.

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products Formed:

    Oxidation Products: Oxidized derivatives of this compound.

    Reduction Products: Corresponding amines.

    Substitution Products: Substituted benzamides and related compounds.

Scientific Research Applications

Chemistry: n-Tert-butyl-2-hydroxybenzamide is used as a building block in organic synthesis. It serves as a precursor for the synthesis of various complex molecules and pharmaceuticals .

Biology: In biological research, this compound is used to study enzyme inhibition and protein interactions. Its structure allows it to interact with specific biological targets, making it useful in drug discovery and development .

Medicine: Its ability to interact with biological targets makes it a valuable candidate for drug design .

Industry: In the industrial sector, this compound is used in the production of polymers, resins, and other materials. Its chemical properties make it suitable for various industrial applications .

Mechanism of Action

The mechanism of action of n-tert-butyl-2-hydroxybenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, inhibiting their activity. This interaction is often mediated by hydrogen bonding and hydrophobic interactions between the tert-butyl group and the target molecule . The hydroxyl group on the benzene ring also plays a crucial role in the binding process, enhancing the compound’s affinity for its targets .

Comparison with Similar Compounds

Uniqueness: n-Tert-butyl-2-hydroxybenzamide is unique due to its specific combination of functional groups, which allows it to participate in a wide range of chemical reactions and applications. Its versatility and reactivity make it a valuable compound in various fields of research and industry .

Properties

IUPAC Name

N-tert-butyl-2-hydroxybenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO2/c1-11(2,3)12-10(14)8-6-4-5-7-9(8)13/h4-7,13H,1-3H3,(H,12,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLKWLCAFNMVMNL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC(=O)C1=CC=CC=C1O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

The product from Step A (2.35 g, 0.010 mol) was dissolved in THF wand 10 mL of water was added to form a clear suspension. Hydrochloric acid (5%) was added until the solution reached a pH˜1. The reaction mixture was then refluxed for 24 hours. TLC indicated that about half of the starting material remained, so an additonal 10 mL of 5% hydrochloric acid was added and the reaction mixture was refluxed for 24 hours. The THF was then removed by rotoevaporation and the remaining aqueous mixture was extracted with hexanes (2×20 mL). The combined hexane layers were washed with water (2×40 mL), dried over MgSO4 and the hexane removed in vacuo to provide 1.56 g (80.8% yield) of the title compound as a white crystalline solid, m.p. 78-79.5° C.
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10 mL
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Yield
80.8%

Synthesis routes and methods II

Procedure details

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